N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring, a pyrrolidine ring, and a chromene moiety. It has garnered significant interest in the scientific community due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine . This intermediate is then reacted with 4-aminophenyl-2-oxo-2H-chromene-3-carboxamide under specific conditions to yield the final product . The reaction typically requires the presence of a base such as triethylamine and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or chromene moieties can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A simpler analog with similar pharmacological activities.
4-aminophenyl-2-oxo-2H-chromene-3-carboxamide: Shares the chromene moiety and exhibits related biological properties.
Uniqueness
This structural complexity allows for a broader range of interactions with biological targets and enhances its versatility in scientific research .
Properties
Molecular Formula |
C25H23N5O3 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C25H23N5O3/c1-16-26-22(15-23(27-16)30-12-4-5-13-30)28-18-8-10-19(11-9-18)29-24(31)20-14-17-6-2-3-7-21(17)33-25(20)32/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,29,31)(H,26,27,28) |
InChI Key |
UKXCQXDCWVKDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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